2,2',2''-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol)

Description

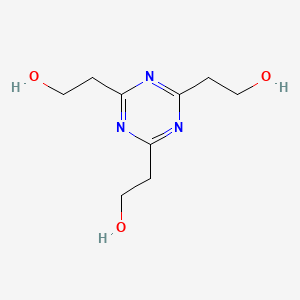

2,2',2''-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) (CAS No. 891-65-6) is a triazine derivative featuring three ethanol groups attached via ether linkages to the triazine core. Its structure is characterized by a planar 1,3,5-triazine ring substituted with three ethanolic hydroxyl (-CH₂CH₂OH) moieties at the 2, 4, and 6 positions.

Properties

CAS No. |

20922-84-3 |

|---|---|

Molecular Formula |

C9H15N3O3 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-[4,6-bis(2-hydroxyethyl)-1,3,5-triazin-2-yl]ethanol |

InChI |

InChI=1S/C9H15N3O3/c13-4-1-7-10-8(2-5-14)12-9(11-7)3-6-15/h13-15H,1-6H2 |

InChI Key |

SMYKEPIOLOZRSO-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C1=NC(=NC(=N1)CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) typically involves the reaction of cyanuric chloride with ethanolamine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The triazine ring allows for substitution reactions, where one or more of the ethanol groups can be replaced with other functional groups[][3].

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) involves its interaction with various molecular targets. The triazine ring can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The ethanol groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Variations

The compound’s key distinction lies in its hydroxyl-rich substituents. Below is a comparative analysis with structurally related triazines:

Thermal and Physical Properties

- Thermal Stability: The oxadiazole-based N9 exhibits a low melting point (-10°C), behaving as a wax , whereas the ethanol-substituted triazine is expected to be a crystalline solid due to H-bonding.

- Optical Properties: N9’s extended π-conjugation from oxadiazole/aryl groups enables applications in optoelectronics, a feature absent in the ethanol derivative .

Biological Activity

The compound 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) is a derivative of the 1,3,5-triazine family, which has gained attention due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈N₄O₃

- Molecular Weight : 270.30 g/mol

- CAS Number : Not specified in the search results.

-

Anticancer Activity :

- Triazine derivatives have shown significant anticancer properties. For instance, studies indicate that certain triazine compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways.

- The compound's mechanism may involve the inhibition of specific kinases or the modulation of apoptotic pathways through caspase activation .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Biological Activity Summary Table

Case Studies

-

Anticancer Study :

- A study on a related triazine derivative demonstrated significant cytotoxicity against human colon cancer cell lines (DLD-1 and HT-29), with IC50 values indicating effective dose ranges for therapeutic application. The study highlighted the compound's ability to activate apoptotic pathways through caspase activation and modulation of BAX/Bcl-2 ratios .

- Antimicrobial Study :

Q & A

Basic: What are the recommended synthetic routes for 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol), and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and ethanol derivatives. Key steps include:

Reagent Preparation : Use anhydrous ethanol and triethylamine as a base to deprotonate hydroxyl groups during substitution.

Temperature Control : Maintain a temperature range of 0–5°C for initial substitution to prevent uncontrolled exothermic reactions. Subsequent substitutions require gradual heating (40–60°C) to ensure complete reactivity .

Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility and reaction efficiency. Ethanol may be used for recrystallization .

Purification : Column chromatography (silica gel, eluent: methanol/ethyl acetate) or recrystallization from ethanol-DMF mixtures yields high-purity products (>98%) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Critical characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (methylene groups adjacent to hydroxyls) and δ 4.2–4.5 ppm (triazine ring protons).

- ¹³C NMR : Triazine carbons appear at δ 165–170 ppm, while ethanol-derived carbons resonate at δ 55–65 ppm.

- FT-IR : Confirm hydroxyl (-OH) stretches at 3200–3400 cm⁻¹ and triazine ring vibrations at 1550–1600 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular weight (e.g., 261.2 g/mol for C₉H₁₅N₃O₃) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Advanced: What strategies resolve contradictions in crystallographic data for triazine derivatives, particularly polymorph identification?

Methodological Answer:

Polymorphism in triazine-based compounds arises from variations in hydrogen-bonding networks and solvent interactions. To address discrepancies:

Controlled Crystallization : Use solvent diffusion (e.g., ethanol/water) to isolate kinetic vs. thermodynamic polymorphs.

SC-XRD vs. PXRD : Single-crystal X-ray diffraction provides definitive unit-cell parameters, while powder XRD identifies bulk phase purity. For example, highlights polymorphic diversity in a triazine-triphenol system, where kinetic forms exhibit disordered H-bonding vs. ordered stacks in thermodynamic forms.

Thermal Analysis : DSC/TGA identifies phase transitions (e.g., melting points, solvent loss) correlating with structural stability .

Advanced: How does this compound function as a precursor for covalent organic frameworks (COFs), and what design principles enhance porosity?

Methodological Answer:

The triethanol-triazine derivative serves as a nodal building block in COFs due to its trigonal symmetry and hydroxyl reactivity:

- Linker Design : Condensation with boronic acids (e.g., phenyl diboronic acid) forms B-O-C linkages, creating hexagonal frameworks (e.g., COF-1 analogs).

- Porosity Optimization : Adjust solvent (mesitylene/dioxane) and temperature (120°C) to stabilize eclipsed (high surface area) vs. staggered (lower porosity) layer stacking .

- Surface Area Metrics : Brunauer-Emmett-Teller (BET) analysis of COF-1 analogs shows surface areas up to 711 m²/g, with pore sizes ~7 Å .

Advanced: What mechanistic insights explain its role in nitrogen-rich energetic materials?

Methodological Answer:

The triazine core contributes to high nitrogen content (∼40 wt%), critical for energetic performance:

- Thermal Stability : Decomposition temperatures >250°C (via TGA) ensure safety during handling.

- Detonation Velocity : Computational modeling (Cheetah 8.0) predicts velocities ~8500 m/s, comparable to RDX, due to dense packing and exothermic N₂ release .

- Sensitivity Mitigation : Incorporation of hydroxyl groups reduces impact sensitivity (IS >20 J) vs. nitro-functionalized analogs .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (R43 risk) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of ethanol/DMF vapors.

- Storage : Store in airtight containers at −20°C to prevent hydrolysis; label with hazard symbols (Xn) .

Advanced: How can computational modeling predict its coordination behavior in metal-organic frameworks (MOFs)?

Methodological Answer:

- Ligand Screening : Density Functional Theory (DFT) calculates binding energies with transition metals (e.g., Zn²⁺, Cu²⁺). The triethanol motif shows strong chelation via hydroxyl and triazine N atoms.

- CO₂ Adsorption : Simulations (Grand Canonical Monte Carlo) predict uptake capacities of ~2.5 mmol/g at 1 bar, driven by Lewis basic sites (triazine N) interacting with CO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.